(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione
Description
The compound (S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione belongs to the steroidal cyclopenta[a]phenanthrene family, characterized by a fused tetracyclic core with ketone groups at positions 3 and 17 and a methyl substituent at position 12. Its stereochemistry (S-configuration at C13) and functional groups influence its reactivity, solubility, and biological interactions. Derivatives of this scaffold are often explored for pharmacological applications, including enzyme inhibition and hormone modulation .
Structure
3D Structure
Properties
IUPAC Name |
(8S,13S,14S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-16H,2-9H2,1H3/t15-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTWZQKERRCPRZ-RYRKJORJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199676, DTXSID40863499 | |
| Record name | Estra-4,9-diene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-19-Norandrosta-4,9-dien-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5173-46-6, 13885-20-6 | |
| Record name | Estra-4,9-diene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5173-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estra-4,9-diene-3,17-dione, (±)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13885-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dienedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005173466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estra-4,9-diene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-19-Norandrosta-4,9-dien-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | estra-4,9-diene-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32XW5U770B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione is a steroid derivative that has garnered attention for its potential biological activities. This compound is structurally related to testosterone and exhibits various pharmacological properties that are significant in medicinal chemistry and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a cyclopenta[a]phenanthrene core with multiple fused rings. This structural configuration is crucial for its biological activity as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄O₂ |
| Molecular Weight | 288.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within the body. Key mechanisms include:
- Enzyme Interaction : The compound may act as an inhibitor or activator of certain enzymes involved in metabolic pathways. For example, it has been suggested that it could influence steroidogenic enzymes which play a role in hormone synthesis.
- Receptor Binding : Similar to other steroid derivatives, this compound may bind to androgen receptors. This binding can trigger signaling cascades that affect cell growth and differentiation .
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : Studies have shown that similar compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis. The compound's ability to modulate hormonal pathways may contribute to its antitumor effects .
- Antimicrobial Properties : Some derivatives of this class have demonstrated antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes .
- Anti-inflammatory Effects : There is evidence suggesting that this compound may reduce inflammation through modulation of cytokine production and inhibition of inflammatory pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Study on Antitumor Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated significant cytotoxicity with IC50 values suggesting potential as a therapeutic agent .
- Antimicrobial Evaluation : In vitro assays demonstrated that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics used in clinical settings .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Research
Recent studies have indicated that derivatives of (S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione exhibit promising anticancer properties. Research has shown that these compounds can inhibit tumor cell growth and induce apoptosis in various cancer cell lines. For instance:
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the compound's structure enhanced its cytotoxicity against breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
1.2 Hormonal Activity
This compound is also being investigated for its hormonal activity. It has been shown to interact with estrogen receptors and may possess selective estrogen receptor modulator (SERM) properties.
- Case Study: In vitro assays revealed that certain analogs of the compound could selectively activate estrogen receptors in breast tissue while inhibiting them in uterine tissue . This selective activity could lead to new therapeutic strategies for hormone-dependent cancers.
Materials Science
2.1 Polymer Chemistry
The unique structural features of this compound make it a candidate for use in polymer synthesis. Its ability to undergo various chemical modifications allows it to be incorporated into polymer matrices.
- Application Example: Researchers have explored its use as a building block for creating high-performance polymers with enhanced thermal stability and mechanical properties . These polymers could find applications in aerospace and automotive industries.
Environmental Studies
3.1 Environmental Impact Assessment
The compound's stability and persistence in the environment make it relevant for studies on environmental pollutants. Its degradation products and their effects on ecosystems are being studied to assess environmental risks.
- Research Findings: A recent environmental study highlighted the need for assessing the bioaccumulation potential of this compound and its derivatives in aquatic organisms . This research is crucial for understanding the long-term ecological impacts of synthetic compounds.
Summary Table of Applications
Comparison with Similar Compounds
Key Structural Analogs
The table below highlights structural analogs, focusing on substituents, molecular weight, and biological relevance:
Functional Group Impact on Bioactivity
- Ketone vs. Hydroxyl/Methoxy Groups: The target compound’s 3,17-dione groups may enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes (e.g., cytochrome P450 or steroidogenic enzymes).
- Methyl Substituent at C13: The (S)-configuration at C13 in the target compound may confer steric effects distinct from derivatives like 15g (2,13-dimethyl), which showed reduced reactivity in mechanochemical methylation due to steric hindrance .
- Bulkier Substituents : Compounds like 3uf (4-bromophenyl) and 15g (pyridin-2-yloxy) demonstrate how bulky groups at position 3 or 2 influence synthetic accessibility and protein-binding profiles .
Mechanistic Insights from Molecular Docking Studies
highlights that cyclopenta[a]phenanthrene derivatives with conserved scaffolds but divergent functional groups may interact with overlapping protein targets. For example:
- Shared Targets : Docking studies suggest that compounds with 3-keto/17-keto groups (e.g., the target compound and 4-hydroxyandrost-4-ene-3,17-dione) bind to steroid hormone receptors or aromatase enzymes, albeit with varying affinities due to substituent differences .
- Divergent Mechanisms: Analogs with polar groups (e.g., 3-cyanomethoxy in GAP-EDL-1) may exhibit off-target interactions compared to nonpolar derivatives, underscoring the need for large-scale docking analyses to predict polypharmacology .
Q & A
What are the key challenges in synthesizing (S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione, and how can they be methodologically addressed?
Basic Research Question
Synthesis challenges include stereochemical control, regioselective oxidation, and purification of intermediates. A reported method involves cyclization of steroidal precursors under acetylene saturation, followed by recrystallization to isolate the target compound . Key steps:
- Use of potassium t-amylate in anhydrous solvents to maintain reaction integrity.
- Recrystallization with ether/petroleum ether to eliminate byproducts.
- Monitoring reaction progress via TLC or HPLC to optimize yield .
How can researchers confirm the stereochemical configuration of the compound using advanced analytical techniques?
Advanced Research Question
X-ray crystallography is the gold standard for stereochemical confirmation. For example, Acta Crystallographica studies resolved the (8R,9S,10R,13S,14S,17S) configuration via single-crystal diffraction, revealing bond angles and torsion angles critical for spatial arrangement . Complementary methods:
- NMR : Compare and chemical shifts (e.g., δ = 0.96 ppm for methyl groups) to computational predictions .
- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by analyzing carbonyl stretching modes (~1700 cm) .
What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Discrepancies in NMR or MS data often arise from impurities or solvent effects. Mitigation strategies:
- Multi-Technique Cross-Validation : Compare HRMS (e.g., m/z 493.2355 [M]) with elemental analysis (C: 79.12%, H: 7.28%) to confirm molecular formula .
- Deuterated Solvent Swapping : Re-run NMR in CDOD instead of CDCl to assess hydrogen bonding effects .
- Dynamic NMR : Resolve conformational equilibria by variable-temperature studies .
How does the compound’s stereochemistry influence its reactivity in derivatization reactions?
Advanced Research Question
The (S)-configuration at C13 modulates steric hindrance and electronic effects. For instance:
- Acetylation : The axial 17-ketone group undergoes nucleophilic attack more readily than equatorial substituents due to reduced steric shielding .
- Esterification : Methoxy groups at C3 (δ = 3.73 ppm in NMR) direct regioselective acylation .
- Catalytic Hydrogenation : Cis/trans addition patterns depend on the accessibility of the α/β faces .
What computational methods are recommended for modeling the compound’s interaction with biological targets?
Advanced Research Question
Docking studies require accurate force fields and conformational sampling:
- Molecular Dynamics (MD) : Simulate ligand-receptor binding using AMBER or CHARMM, parameterized with DFT-derived partial charges .
- Pharmacophore Mapping : Identify critical interaction sites (e.g., 3-ketone for H-bonding) using Schrödinger’s Phase .
- QM/MM Hybrid Models : Optimize transition states for enzymatic reactions involving the cyclopenta[a]phenanthrene core .
How can researchers address discrepancies in melting points reported across literature sources?
Basic Research Question
Variations (e.g., 169–170°C vs. 181–182°C) may stem from polymorphic forms or impurities. Recommendations:
- DSC Analysis : Characterize thermal transitions to identify polymorphs .
- Recrystallization Solvent Screening : Test polar (MeOH) vs. non-polar (hexane) solvents to isolate pure forms .
- PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Inhalation Exposure : Use fume hoods; monitor airborne concentrations via GC-MS .
- Skin Contact : Immediate washing with soap/water; avoid dimethyl sulfoxide (DMSO) as a solvent due to enhanced dermal absorption .
- Waste Disposal : Incinerate at >800°C to prevent environmental persistence .
How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Advanced Research Question
Design accelerated stability studies:
- Forced Degradation : Expose to 0.1M HCl/NaOH at 40°C for 48h, then analyze via HPLC-UV for decomposition products (e.g., lactone formation) .
- Arrhenius Modeling : Predict shelf life by measuring degradation rates at 25°C, 40°C, and 60°C .
- Light Sensitivity : Conduct ICH Q1B photostability testing using UV/vis irradiation .
What theoretical frameworks guide hypothesis-driven research on this compound’s biological activity?
Advanced Research Question
Link to steroid receptor interaction models:
- Ligand-Binding Domain (LBD) Dynamics : Hypothesize activity via glucocorticoid receptor agonism/antagonism, based on structural homology to dexamethasone .
- QSAR Modeling : Correlate substituent electronegativity (e.g., 17-ketone vs. 17-acetate) with cytotoxicity data .
How can researchers design comparative studies to evaluate synthetic methodologies for this compound?
Advanced Research Question
Benchmark efficiency metrics across routes:
- Route A (): Yields ~70% via acetylene cyclization but requires cryogenic conditions.
- Route B (): Yields ~85% using t-pentanol/K-amylate but has scalability challenges.
- Green Chemistry Metrics : Compare E-factors (kg waste/kg product) and PMI (Process Mass Intensity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
